Famotidine-13C,d3
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Overview
Description
Famotidine is a competitive histamine H2-receptor antagonist primarily used to inhibit gastric secretion . The incorporation of stable isotopes (13C and deuterium) in Famotidine-13C-d3 allows for precise quantification and tracking in scientific research.
Preparation Methods
Synthetic Routes:: The synthesis of Famotidine-13C-d3 involves incorporating isotopes into the parent compound. Specific synthetic routes are proprietary, but generally, it follows similar steps to the synthesis of regular Famotidine.
Reaction Conditions:: The deuterium labeling process typically occurs during specific steps of the synthesis. Deuterated reagents are used to replace hydrogen atoms in the precursor molecules, resulting in Famotidine-13C-d3.
Industrial Production:: Industrial-scale production of Famotidine-13C-d3 involves optimized processes to ensure high yield and purity. detailed industrial methods are confidential.
Chemical Reactions Analysis
Types of Reactions:: Famotidine-13C-d3 can undergo various reactions, including:
Oxidation: Famotidine-13C-d3 may be oxidized under certain conditions.
Reduction: Reduction reactions can modify the compound.
Substitution: Deuterium substitution affects its pharmacokinetics.
Deuterated Reagents: Used for isotopic labeling.
Catalysts: Employed in specific reactions.
Solvents: Organic solvents facilitate reactions.
Major Products:: The primary product is Famotidine-13C-d3 itself, with isotopic substitutions at specific positions.
Scientific Research Applications
Famotidine-13C-d3 finds applications in:
Pharmacokinetic Studies: Tracking drug distribution and metabolism.
Drug Interaction Studies: Assessing interactions with other compounds.
Quantitative Analysis: Precise quantification in biological samples.
Mechanism of Action
Famotidine-13C-d3, like regular Famotidine, acts as an H2-receptor antagonist. It selectively inhibits histamine binding to H2 receptors on gastric parietal cells, reducing acid secretion. The molecular targets are H2 receptors, and the pathway involves cAMP signaling.
Comparison with Similar Compounds
Famotidine-13C-d3’s uniqueness lies in its isotopic labeling. Similar compounds include regular Famotidine and other H2-receptor antagonists.
Properties
IUPAC Name |
2,3,3-trideuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(113C)propanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1D,2D2,6+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFQPHANEAPEMJ-DTTOTARQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(/[13C](=N/S(=O)(=O)N)/N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N7O2S3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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